4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)butanamide
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Overview
Description
4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)butanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl and dimethoxyphenyl groups. The final step involves the sulfonylation and amidation reactions to form the butanamide derivative. Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and trifluoromethyl group but lacks the sulfonyl and butanamide functionalities.
N-(4-Methoxyphenyl)butanamide: Contains the butanamide moiety but lacks the pyrimidine and trifluoromethyl groups.
Uniqueness
4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C24H24F3N3O6S |
---|---|
Molecular Weight |
539.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C24H24F3N3O6S/c1-34-17-9-7-16(8-10-17)28-22(31)5-4-12-37(32,33)23-29-18(14-21(30-23)24(25,26)27)15-6-11-19(35-2)20(13-15)36-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,28,31) |
InChI Key |
GJRBFLHIRQUPPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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